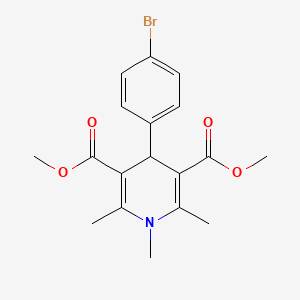

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Beschreibung

The compound 3,5-dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing heterocyclic core with ester substituents at positions 3 and 4. Its structure includes:

- A 4-bromophenyl group at position 4 of the dihydropyridine ring.

- Three methyl groups at positions 1, 2, and 5.

- Dimethyl ester groups at positions 3 and 5.

This compound shares structural similarities with calcium channel blockers like nifedipine but is distinguished by its unique substitution pattern, which influences its physicochemical and conformational properties .

Eigenschaften

IUPAC Name |

dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWPWUWXZRKZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted dihydropyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant data tables and case studies.

Antihypertensive Activity

Dihydropyridines are well-known for their role as calcium channel blockers in the treatment of hypertension. Research has demonstrated that derivatives of this compound can exhibit significant antihypertensive effects. A study showed that compounds with similar structures effectively reduced blood pressure in animal models by inhibiting calcium influx in vascular smooth muscle cells .

Antioxidant Properties

Recent studies have indicated that 3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine derivatives possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has been explored in various models of neurodegenerative diseases. For instance, certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress . This suggests their potential use in treating conditions like Alzheimer’s and Parkinson’s disease.

Building Block for Complex Molecules

The structural framework of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example:

- Condensation Reactions : It can participate in condensation reactions to form larger cyclic structures.

- Functionalization : The bromine atom on the phenyl ring provides a site for further functionalization through nucleophilic substitution reactions .

Synthesis of Pharmaceuticals

The compound has been utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against cancer and other diseases .

Development of Functional Materials

The unique electronic properties of dihydropyridines make them suitable for the development of functional materials such as organic semiconductors and photovoltaic devices. Research indicates that incorporating such compounds into polymer matrices can enhance the electrical conductivity and stability of the materials .

Nanocomposites

Recent advancements have involved using this compound in creating nanocomposites with enhanced mechanical properties. The integration of dihydropyridine derivatives into nanostructured materials has shown improved tensile strength and thermal stability .

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry reported on a series of dihydropyridine derivatives that included modifications similar to those found in 3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The results indicated a significant reduction in systolic blood pressure in hypertensive rats compared to controls.

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of dihydropyridine derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage markers.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, which is crucial in regulating various physiological processes such as muscle contraction and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Analogous 1,4-Dihydropyridine Derivatives

Structural and Substituent Variations

Key structural differences among analogues arise from:

- Substituents on the 4-phenyl group (e.g., bromo, nitro, methoxy, formyl).

- Ester groups (methyl vs. ethyl).

- Additional methyl groups on the dihydropyridine ring.

Table 1: Substituent Comparison of Selected 1,4-DHP Derivatives

Physicochemical Properties

- Melting Points : The target compound’s closest analogue, 4c , has a melting point of 199–200°C, comparable to literature values (201–202°C) . The additional methyl group at position 1 in the target compound may lower solubility and slightly reduce the melting point due to increased steric hindrance.

- NMR Data :

- 1H NMR : The target compound’s 1,2,6-trimethyl groups would produce distinct singlets for the methyl protons. In contrast, analogues like 4e (diethyl esters) show split signals for ethyl groups (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .

- 13C NMR : The 4-bromophenyl group introduces a deshielded aromatic carbon (δ ~120–130 ppm), differing from electron-donating substituents like methoxy (δ ~160 ppm for C-O) .

Conformational Analysis

X-ray crystallography of dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate reveals a flattened boat conformation for the dihydropyridine ring, with N1 and C11 deviating by 0.17 Å and 0.39 Å, respectively, from the mean plane .

Table 2: Structural Parameters from X-ray Studies

| Parameter | Value |

|---|---|

| Dihedral angle (1,4-DHP ring vs. phenyl) | 92.40° |

| N1–H1⋯O5 hydrogen bond length | 2.89 Å |

| Puckering amplitude (q) | 0.28 Å |

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., bromo, nitro) enhance stability but reduce solubility compared to electron-donating groups (e.g., methoxy) .

Crystallography : SHELX software remains critical for refining dihydropyridine structures, particularly for analyzing puckering coordinates and hydrogen-bonding networks .

Biologische Aktivität

3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various DHP derivatives. The compound exhibits significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 2.3 |

| MCF-7 | 5.7 |

These values indicate that the compound is more effective against cancer cells compared to normal human fibroblast cells (GM07492), suggesting a selective cytotoxic effect that could be beneficial in cancer treatment .

The presence of the 4-bromophenyl moiety is crucial for the anticancer activity of this compound. This structural feature has been associated with enhanced interaction with cellular targets involved in cancer progression. The mechanism may involve the inhibition of specific signaling pathways linked to tumor growth and proliferation . Additionally, DHPs have been shown to affect calcium channels, which play a role in cellular signaling related to cancer cell survival and apoptosis .

Antimicrobial Activity

Beyond its anticancer effects, this compound also demonstrates antimicrobial properties. Research indicates that DHP derivatives exhibit activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Fungi: Effective against Candida albicans.

- Bacteria: Inhibitory effects observed against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).

The antimicrobial activity is thought to stem from the ability of DHPs to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Pharmacological Properties

In addition to its anticancer and antimicrobial activities, 3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for several other pharmacological effects:

- Vasodilatory Effects: Similar compounds have shown potential as calcium channel blockers used in treating hypertension.

- Antioxidant Activity: Some DHP derivatives exhibit antioxidant properties that could be beneficial in reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study conducted by Kumar et al. (2024) evaluated the cytotoxic effects of various DHPs on different cancer cell lines. The results indicated that compounds with brominated phenyl groups significantly reduced cell viability in HeLa and MCF-7 cells compared to controls. This study underscores the importance of chemical modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Properties

Research published by Gaudio et al. (1994) focused on the antimicrobial activities of DHP derivatives. The study found that compounds similar to our target compound exhibited notable inhibition against several bacterial strains and fungi, supporting their potential use as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 1,4-dihydropyridine derivatives like this compound?

- Methodology : The synthesis typically follows a modified Hantzsch dihydropyridine synthesis, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonium acetate. Key steps include:

- Use of microwave-assisted synthesis to reduce reaction time and improve yield .

- Monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

- Challenge : Steric hindrance from the 4-bromophenyl and trimethyl groups may reduce reaction efficiency. Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and temperature gradients can mitigate this .

Q. What spectroscopic techniques are critical for structural confirmation?

- Essential Methods :

- ¹H/¹³C NMR : To confirm substituent positions and dihydropyridine ring conformation. For example, the 1,4-dihydropyridine ring shows characteristic upfield shifts for H-2/H-6 protons .

- IR Spectroscopy : To verify ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. How can preliminary biological screening be designed for this compound?

- Approach :

- In vitro assays : Test for calcium channel modulation (e.g., voltage-gated Ca²⁺ channels) using patch-clamp electrophysiology .

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for dihydropyridine analogs?

- Analysis Framework :

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ values under consistent pH/temperature conditions) .

- QSAR Modeling : Correlate substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) with activity trends to identify critical functional groups .

Q. How does crystallography elucidate conformational dynamics and intermolecular interactions?

- Techniques :

- Single-crystal X-ray diffraction : Resolve the boat/chair conformation of the dihydropyridine ring and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .

- Hirshfeld surface analysis : Quantify van der Waals interactions and halogen (Br) bonding contributions to crystal packing .

Q. What computational methods predict metabolic stability and toxicity?

- Tools :

- Density Functional Theory (DFT) : Calculate oxidation potentials at the 1,4-dihydropyridine ring to predict susceptibility to cytochrome P450-mediated metabolism .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess blood-brain barrier penetration .

Research Challenges and Gaps

- Synthetic Scalability : Multi-gram synthesis remains inefficient due to low yields in cyclocondensation steps .

- Biological Mechanisms : The role of bromine in modulating calcium channel vs. kinase targets is unclear .

- Data Reproducibility : Variability in assay conditions (e.g., cell lines, solvent carriers) complicates cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.